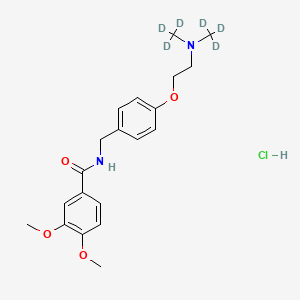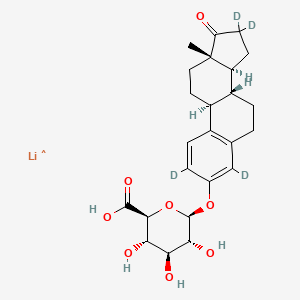
Itopride-d6 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itopride-d6 Hydrochloride is a deuterated form of Itopride Hydrochloride, a prokinetic benzamide derivative. It is primarily used in the treatment of gastrointestinal disorders such as functional dyspepsia and gastroparesis. The compound works by inhibiting dopamine D2 receptors and acetylcholinesterase, leading to increased gastrointestinal motility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Itopride-d6 Hydrochloride involves several steps:
Reaction of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride: This reaction occurs in the presence of a weak inorganic base to form 4-(2-dimethylaminoethoxy)-benzaldehyde.
Formation of 4-(2-dimethylaminoethoxy)-benzaldoxime hydrochloride: This is achieved by reacting the benzaldehyde derivative with hydroxylamine hydrochloride in an acidic environment.
Reduction to 4-(2-dimethylaminoethoxy)-benzylamine: This step uses a reducing agent such as powdered zinc.
Formation of Itopride: The benzylamine derivative reacts with veratric acid chloride in the presence of a tertiary amine.
Salification: The final step involves salifying Itopride with hydrochloric acid to obtain Itopride Hydrochloride.
Industrial Production Methods
Industrial production of Itopride Hydrochloride typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Itopride-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Itopride can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert intermediates during its synthesis.
Substitution: Substitution reactions are involved in the initial steps of its synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as powdered zinc and sodium borohydride are used.
Substitution: Reagents like 2-dimethylaminoethyl chloride and veratric acid chloride are commonly used
Major Products Formed
N-oxide derivative: Formed during oxidation reactions.
Benzylamine derivative: Formed during reduction reactions.
Itopride Hydrochloride: The final product of the synthesis
Applications De Recherche Scientifique
Itopride-d6 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying the pharmacokinetics and metabolism of Itopride.
Biology: Investigated for its effects on gastrointestinal motility and its potential use in treating related disorders.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating functional dyspepsia and gastroparesis.
Industry: Employed in the development of new formulations and drug delivery systems to enhance its therapeutic effects .
Mécanisme D'action
Itopride-d6 Hydrochloride exerts its effects through two main mechanisms:
Dopamine D2 Receptor Antagonism: By blocking dopamine D2 receptors, it removes the inhibitory effects on acetylcholine release, leading to increased gastrointestinal motility.
Acetylcholinesterase Inhibition: It inhibits acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing its action on gastrointestinal smooth muscles
Comparaison Avec Des Composés Similaires
Similar Compounds
Domperidone: Another dopamine D2 receptor antagonist used for similar indications.
Metoclopramide: A prokinetic agent that also acts as a dopamine D2 receptor antagonist.
Cisapride: A prokinetic agent that enhances the release of acetylcholine
Uniqueness
Itopride-d6 Hydrochloride is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in a more pronounced effect on gastrointestinal motility compared to other similar compounds .
Propriétés
Formule moléculaire |
C20H27ClN2O4 |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H/i1D3,2D3; |
Clé InChI |
ZTOUXLLIPWWHSR-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)





![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)





